molecular formula C4H5N3O2S B065625 2,4-Diamino-1,3-thiazole-5-carboxylic acid CAS No. 162880-44-6

2,4-Diamino-1,3-thiazole-5-carboxylic acid

Cat. No.: B065625
CAS No.: 162880-44-6
M. Wt: 159.17 g/mol
InChI Key: YJZORBHGLHJOHS-UHFFFAOYSA-N
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Description

2,4-Diamino-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ringThe thiazole ring is known for its aromatic properties and reactivity, making it a versatile scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with amine groups.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thiazole derivatives, which can exhibit enhanced biological activity or improved material properties .

Scientific Research Applications

2,4-Diamino-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diamino-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, the compound can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid
  • 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2,4-Dichloro-1,3-thiazole-5-carboxylic acid

Comparison: 2,4-Diamino-1,3-thiazole-5-carboxylic acid is unique due to the presence of two amino groups at the 2 and 4 positions, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in the design of biologically active molecules and materials with specific properties .

Properties

IUPAC Name

2,4-diamino-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c5-2-1(3(8)9)10-4(6)7-2/h5H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZORBHGLHJOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601400
Record name 2,4-Diamino-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162880-44-6
Record name 2,4-Diamino-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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